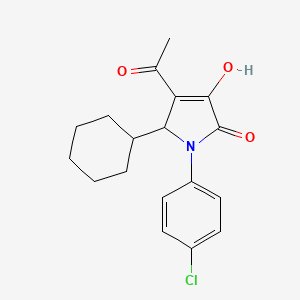

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Description

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- (hereafter referred to as Compound A) is a pyrrolone derivative characterized by a 2-pyrrolone core substituted with acetyl, 4-chlorophenyl, cyclohexyl, and hydroxyl groups. It is synthesized via a multicomponent reaction involving 4-chloroaniline, cyclohexanecarboxaldehyde, and ethyl 2,4-dioxopentanoate in acetic acid under reflux conditions (95°C, 2 hours), yielding a yellow solid with a melting point of 229–231°C and a moderate yield of 48% . Key spectroscopic data include FT-IR peaks at 3070 cm⁻¹ (O–H stretch), 1708 cm⁻¹ (C=O acetyl), and 1645 cm⁻¹ (C=O pyrrolone) . The compound is reported as a racemate with a molecular weight of 195 g/mol .

Properties

Molecular Formula |

C18H20ClNO3 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3 |

InChI Key |

AUWLMSMNUGBJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves a multi-component condensation reaction that constructs the pyrrolone ring in a single step from readily available precursors. The key synthetic approach is a one-pot three-component condensation involving:

- A substituted aromatic amine (aniline derivative),

- A substituted aldehyde (such as cyclohexane carbaldehyde),

- Ethyl 2,4-dioxo-butanoate or ethyl 2,4-dioxopentanoate as the diketone precursor.

This reaction is generally performed in acidic media such as glacial acetic acid, which facilitates cyclization and ring closure to form the pyrrolone core.

Detailed Preparation Methodology

Starting Materials

| Component | Role | Typical Examples |

|---|---|---|

| Substituted Aniline | Provides the 1-position aryl group | 4-chloroaniline or 4-chloro-2-fluoroaniline |

| Substituted Aldehyde | Provides the 5-position cyclohexyl group | Cyclohexane carbaldehyde |

| Ethyl 2,4-dioxo-butanoate or Ethyl 2,4-dioxopentanoate | Provides the pyrrolone ring backbone | Prepared via Claisen condensation from methyl ketones and diethyl oxalate |

Stepwise Procedure

Preparation of Ethyl 2,4-dioxopentanoate (Diketone Precursor):

This intermediate is synthesized by Claisen condensation of methyl ketones with diethyl oxalate under basic conditions.One-Pot Three-Component Condensation:

- Combine the substituted aniline, substituted aldehyde, and ethyl 2,4-dioxopentanoate in acetic acid solvent.

- Heat the reaction mixture typically at 80 °C for 16 hours under stirring.

- This step promotes cyclization and formation of the 2H-pyrrol-2-one ring system with the desired substituents.

-

- After completion, the reaction mixture is concentrated under reduced pressure to remove acetic acid.

- The crude product is purified by recrystallization (e.g., from acetone/hexanes) or chromatographic methods such as preparative high-performance liquid chromatography (HPLC) to obtain the pure crystalline compound.

Reaction Conditions and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Glacial acetic acid or tetrahydrofuran (THF) | Acetic acid preferred for better yields |

| Temperature | 80 °C | Ensures complete cyclization |

| Reaction Time | 16 hours | Monitored by LC-MS or TLC |

| Yield | 18% to 46% | Varies with substituents and purification method |

| Purification | Recrystallization or preparative HPLC | Ensures high purity for biological testing |

Representative Example

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| 4-Chloroaniline | 2.00 | Aromatic amine component |

| Cyclohexane carbaldehyde | 2.00 | Aldehyde component |

| Ethyl 2,4-dioxopentanoate | 2.00 | Diketone precursor |

| Acetic acid | 5 mL | Solvent |

Procedure:

The reagents are combined in acetic acid and heated at 80 °C for 16 hours with stirring. After reaction completion, acetic acid is evaporated under vacuum, and the residue is purified by recrystallization from acetone/hexanes, yielding the target pyrrolone derivative as a white solid in approximately 40% yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. CCR2 Antagonism

One of the primary applications of this compound is its role as a chemokine receptor antagonist, specifically targeting CCR2 (C-C chemokine receptor type 2). This receptor is implicated in inflammatory processes and diseases such as cancer and autoimmune disorders. Research indicates that antagonizing CCR2 can reduce inflammation and tumor growth, making this compound a potential therapeutic agent for conditions like multiple sclerosis and rheumatoid arthritis .

2. Neuroprotective Effects

Studies have suggested that compounds similar to 2H-Pyrrol-2-one can exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating inflammatory responses and oxidative stress pathways, this compound may help protect neuronal health and function .

Case Studies and Research Findings

Case Study 1: Inflammatory Disease Models

In a series of experiments involving animal models of inflammation, the administration of 2H-Pyrrol-2-one derivatives showed a significant reduction in markers of inflammation. The studies highlighted its potential to modulate cytokine levels and improve clinical outcomes in models mimicking human inflammatory diseases .

Case Study 2: Cancer Therapeutics

Research focusing on the anticancer properties of this compound demonstrated its ability to inhibit tumor cell proliferation in vitro. The mechanism appears to involve the downregulation of pro-inflammatory cytokines that contribute to tumor growth. Further studies are needed to explore its efficacy in vivo .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolone derivatives exhibit structural diversity due to substituent variations, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of Compound A with structurally analogous compounds:

Key Differences and Implications

The acetyl group in Compound A introduces electron-withdrawing effects, stabilizing the pyrrolone ring and influencing hydrogen-bonding interactions, unlike the hydroxyl group in 16a, which increases polarity .

Synthetic Efficiency :

- Compound A ’s yield (48%) is lower than 16a (63%), likely due to steric hindrance from the cyclohexyl group during cyclization .

This activity may arise from the synergistic effects of its chloro (electron-withdrawing) and cyclohexyl (hydrophobic) substituents . Entry 128 (methylthio derivative) exemplifies how sulfur-containing substituents can alter pharmacokinetic profiles, though its biological activity remains uncharacterized .

Spectroscopic and Computational Insights

- FT-IR Trends : The C=O stretching frequency in Compound A (1708 cm⁻¹) aligns with other acetylated pyrrolones but is distinct from hydroxylated analogs like 16a , which show broader O–H stretches (~3200 cm⁻¹) .

Biological Activity

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- , also known by its CAS number 512177-83-2 , exhibits significant biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

The compound has the following chemical characteristics:

- Molecular Formula : C18H19ClFNO3

- Molecular Weight : 351.8 g/mol

- Density : 1.383 g/cm³ (predicted)

- Boiling Point : 482.6 °C (predicted)

- Solubility : Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (1 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways that influence cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolones exhibit antimicrobial properties. For instance, compounds similar to 2H-Pyrrol-2-one have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Potential

Research has highlighted the potential antiviral activity of pyrrole derivatives. Compounds structurally related to 2H-Pyrrol-2-one have demonstrated efficacy against viruses like HIV and influenza, with effective concentrations (EC50) indicating significant antiviral properties .

| Compound | Target Virus | EC50 (μg/mL) |

|---|---|---|

| Pyrrole Derivative A | HIV | 3.98 |

| Pyrrole Derivative B | Influenza A | 0.26 |

Anti-inflammatory Effects

There is emerging evidence suggesting that the compound may possess anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways. This could have implications for treating conditions characterized by chronic inflammation .

Study on Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of various pyrrole derivatives, including those similar to 2H-Pyrrol-2-one. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new therapeutic agents .

Evaluation of Antiviral Properties

Another investigation focused on the antiviral capabilities of pyrrole compounds against HIV and other viruses. The results indicated that these compounds could significantly reduce viral load in infected cell lines, highlighting their potential for further development as antiviral drugs .

Q & A

Q. Methodology :

- In vitro assays : Measure IC₅₀ values against target enzymes.

- Molecular docking : Correlate substituent positioning (e.g., 4-acetyl orientation) with binding affinity .

(Advanced) How can contradictory spectral data between studies be resolved?

Answer:

Contradictions (e.g., NMR shifts varying by 0.5 ppm) may arise from solvent effects, tautomerism, or impurities. Resolution strategies include:

- Standardized conditions : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations .

- Control experiments : Compare with spectra of analogous compounds (e.g., 5-phenyl vs. 5-cyclohexyl derivatives) .

(Basic) What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use methanol or ethanol for high-melting-point derivatives (>200°C) .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (1:4 to 2:1) for polar derivatives .

- Acid-base extraction : Separate unreacted amines using HCl washes in dichloromethane/water biphasic systems .

(Advanced) What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

Answer:

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.